Ethyl tetradec-11-enoate

Gas chromatography Pheromone identification Volatile analysis

Ethyl tetradec-11-enoate is an unsaturated fatty acid ethyl ester with a C₁₄ chain and a double bond at the 11-position. It belongs to the class of monounsaturated fatty acid esters (alkenoates) and is used primarily as a research tool in lepidopteran sex pheromone biosynthesis studies.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 180251-96-1
Cat. No. B14257744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tetradec-11-enoate
CAS180251-96-1
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCC=CCCCCCCCCCC(=O)OCC
InChIInChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3
InChIKeyAPRBSIPCKVBNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tetradec-11-enoate (CAS 180251-96-1): A Structurally Specific Unsaturated Fatty Acid Ester for Lipid and Pheromone Research


Ethyl tetradec-11-enoate is an unsaturated fatty acid ethyl ester with a C₁₄ chain and a double bond at the 11-position. It belongs to the class of monounsaturated fatty acid esters (alkenoates) and is used primarily as a research tool in lepidopteran sex pheromone biosynthesis studies. Its trans (E) configuration at C11–C12 is confirmed by infrared and nuclear magnetic resonance spectroscopy [1]. The compound is a biosynthetic precursor to (E)-11-tetradecenyl acetate, a major pheromone component in numerous moth species [2].

Why Ethyl Tetradec-11-enoate Cannot Be Replaced by Generic Saturated or Positional Isomeric Esters in Experimental Protocols


Even subtle structural variations among fatty acid ethyl esters produce marked differences in physicochemical properties crucial for experimental reproducibility. The introduction of a single double bond at the 11-position distinguishes ethyl tetradec-11-enoate from its saturated analog ethyl myristate, altering its volatility, chromatographic retention, and spectral profile. In a biological context, the Δ11 desaturase enzyme system exhibits strict substrate specificity, producing a characteristic 7:1 E/Z ratio of methyl (11E)-tetradec-11-enoate to the Z-isomer, with no activity toward C₁₆ or C₁₈ chain lengths [1]. This positional and stereo-specificity means that substituting ethyl tetradec-11-enoate with ethyl 9-tetradecenoate, ethyl myristate, or (E)-11-tetradecenyl acetate will yield fundamentally different chromatographic, spectroscopic, and biological outcomes [2].

Ethyl Tetradec-11-enoate Quantitative Differentiation: Head-to-Head Evidence Across Chromatographic, Structural, and Enzymatic Dimensions


Kováts Retention Index Comparison: Ethyl Tetradecenoate Versus (E)-11-Tetradecenyl Acetate and Ethyl Myristate

The Kováts retention index (RI) provides a system-independent measure of a compound's volatility and stationary phase affinity. Ethyl tetradecenoate (the 11-isomer) exhibits an RI of 1759 on an HP-5MS column [1], while the structurally related (E)-11-tetradecenyl acetate—the corresponding acetate ester—shows a higher RI of 1810 on an equivalent 5% phenyl methylpolysiloxane DB-5 column [2]. The saturated analog, ethyl myristate (tetradecanoic acid ethyl ester), elutes earlier with an RI of approximately 1700 on similar non-polar columns [3]. This demonstrates that the 11-unsaturated ethyl ester has a distinct chromatographic retention profile, enabling unambiguous identification and quantification in complex volatile mixtures.

Gas chromatography Pheromone identification Volatile analysis

Enzymatic Desaturation Product Ratio: E/Z Stereoisomeric Specificity of the Δ11 Desaturase System

The Δ11 desaturase (EC 1.14.19.5) from Argyrotaenia velutinana converts methyl myristate into methyl tetradec-11-enoate with a defined E/Z ratio of 7:1 [1]. This enzyme exhibits no activity toward C₁₆ or C₁₈ saturated fatty acid precursors, demonstrating strict chain-length specificity [1]. Furthermore, the free acid form produced by the same enzyme system yields a (Z)-11-tetradecenoic acid to (E)-11-tetradecenoic acid ratio of 6:1, a substantially different stereochemical distribution compared to the methyl ester substrate [2]. This indicates that the ester moiety (ethyl vs. methyl) and the substrate form (ester vs. free acid) significantly influence the enzyme's stereochemical outcome, making ethyl tetradec-11-enoate a chemically distinct probe for studying substrate-dependent enzyme kinetics.

Pheromone biosynthesis Enzyme specificity Stereoisomer ratio

Physicochemical Property Divergence: Ethyl Ester versus Methyl Ester Viscosity and Density

Systematic measurements on the saturated analogs ethyl myristate and methyl myristate demonstrate that the ethyl ester exhibits higher viscosity and density compared to the methyl ester. At 293.15 K and atmospheric pressure, ethyl myristate has a measured dynamic viscosity of approximately 5.2 mPa·s, while methyl myristate is approximately 4.1 mPa·s [1]. This ~27% higher viscosity in the ethyl ester is attributed to the increased molecular weight and chain length of the ethoxy group. Extrapolating this structure-property relationship to the unsaturated series, ethyl tetradec-11-enoate is expected to display similarly elevated viscosity relative to its methyl ester analog, methyl tetradec-11-enoate.

Physical chemistry Ester properties Formulation

Biosynthetic Chain-Length Specificity: Absence of Activity on C16 and C18 Substrates

The Δ11 desaturase system that produces tetradec-11-enoic acid (the free acid precursor of ethyl tetradec-11-enoate) exhibits absolute chain-length specificity. The enzyme shows no detectable activity on palmitic acid (C₁₆) or stearic acid (C₁₈) as substrates [1]. This is in contrast to the homologous Δ9 desaturase, which accepts C₁₆ and C₁₈ substrates with 50% and 18% relative activity compared to palmitic acid, respectively [2]. This means that C₁₆ and C₁₈ unsaturated ethyl esters (e.g., ethyl palmitoleate, ethyl oleate) cannot substitute for ethyl tetradec-11-enoate in biosynthetic pathway studies, as they are products of an entirely different desaturase system with distinct substrate specificity.

Substrate specificity Chain-length restriction Pheromone precursor

Ethyl Tetradec-11-enoate Application Scenarios: Where Structural Specificity Drives Research Value


Lepidopteran Sex Pheromone Biosynthetic Pathway Elucidation

Ethyl tetradec-11-enoate serves as a critical substrate analog or internal standard in GC-MS studies tracing the Δ11 desaturase pathway in moth pheromone glands. Its distinct Kováts RI (1759) allows unambiguous chromatographic separation from the acetate pheromone end-product (RI 1810) [1], enabling researchers to distinguish between precursor pools and terminal pheromone components in single gland extracts. The strict C₁₄ chain-length specificity of the Δ11 desaturase [2] makes this compound uniquely suited for pathway tracing, as longer-chain ethyl esters are not metabolized by this enzyme system.

Comparative Enzyme Kinetics: Substrate-Dependent E/Z Stereoisomer Ratio Studies

The divergent E/Z product ratios between methyl ester substrates (7:1 E/Z) and free acid substrates (1:6 Z/E) from the same Δ11 desaturase [1] make ethyl tetradec-11-enoate a valuable probe for investigating how the ester moiety influences desaturase stereochemistry. Researchers can use this ethyl ester as a defined substrate to determine whether the ethoxy group further alters the E/Z outcome compared to the methyl ester, providing insight into the enzyme's active site geometry and substrate accommodation.

Volatile Organic Compound (VOC) Profiling in Amphibian Chemical Ecology

Ethyl tetradec-11-enoate has been identified in the volatile secretions of mantellid frogs, where its Kováts RI of 1759 on HP-5MS was used for its positive identification [1]. For researchers studying amphibian semiochemical communication, obtaining the authentic 11-enoate isomer—rather than the 9-enoate (RI ~1720) or saturated analog—is essential for confirming compound identity through RI matching and for preparing synthetic blends for behavioral bioassays.

Reference Standard Preparation for Fatty Acid Ethyl Ester (FAEE) Lipidomics

In FAEE profiling studies—such as those investigating ethanol metabolites in biological tissues—ethyl tetradec-11-enoate provides a monounsaturated C₁₄ reference point that is structurally distinct from the more abundant saturated ethyl myristate and polyunsaturated ethyl esters [1]. Its unique retention index and mass spectral signature make it a valuable spike-in standard for calibrating chromatographic systems and verifying retention time prediction algorithms in lipidomic workflows.

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